N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a heterocyclic sulfonamide derivative characterized by a benzamide core substituted with a thiazole ring bearing a 5-chlorothiophen-2-yl group and a 3,5-dimethylpiperidinyl sulfonyl moiety. This compound is structurally distinct due to the integration of a thiazole-thiophene hybrid system and a branched aliphatic sulfonamide group, which may influence its physicochemical properties, bioavailability, and target interactions.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S3/c1-13-9-14(2)11-25(10-13)31(27,28)16-5-3-15(4-6-16)20(26)24-21-23-17(12-29-21)18-7-8-19(22)30-18/h3-8,12-14H,9-11H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBWPCGVSQVQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that belongs to the class of thiazole derivatives. Its unique structure, which combines a thiazole ring, a thiophene ring, and a sulfonamide moiety, suggests potential biological activities, particularly in the context of anti-inflammatory and analgesic effects.
The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes play critical roles in the inflammatory response:
- COX Inhibition : The compound has been shown to selectively inhibit COX-2, an enzyme associated with inflammation and pain. Studies have reported IC50 values indicating its potency as a COX-2 inhibitor, with selectivity indices suggesting it is significantly more effective against COX-2 than COX-1 .
- LOX Inhibition : In addition to COX inhibition, the compound also exhibits activity against LOX enzymes, which are involved in the production of leukotrienes, mediators of inflammation. The compound's effectiveness in inhibiting LOX has been demonstrated through various assays .
In Vitro Studies
In vitro studies have highlighted the compound's efficacy in inhibiting COX and LOX activities. For instance:
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Aspirin | 15.32 | - |
| N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-sulfonamide | 23.08 (COX-2) | 42 |
| N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-sulfonamide | 38.46 (LOX) | - |
These findings indicate that the compound not only inhibits key inflammatory pathways but does so with a favorable selectivity profile .
In Vivo Studies
In vivo studies conducted on animal models have further validated the anti-inflammatory potential of this compound. For example:
- Analgesic Testing : Compounds derived from similar structures were tested at various dosages (5, 10, and 20 mg/kg). Results indicated significant analgesic effects comparable to standard analgesics like aspirin .
- Inflammation Models : The compound was tested using carrageenan-induced paw edema models in mice, demonstrating a marked reduction in inflammation compared to control groups .
Case Studies
Recent research has focused on modifying thiazole derivatives for enhanced biological activity. A study published in Frontiers in Pharmacology explored modifications to thiazole-based compounds, revealing that certain derivatives exhibited superior COX and LOX inhibition compared to traditional NSAIDs . These findings underscore the therapeutic potential of compounds like N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-sulfonamide in treating inflammatory conditions.
Scientific Research Applications
Anti-inflammatory Research
Numerous studies have investigated the anti-inflammatory properties of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide. In vitro experiments demonstrated its ability to inhibit COX enzymes effectively, leading to reduced production of pro-inflammatory mediators. For instance, research highlighted its selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for long-term use in inflammatory conditions .
Cancer Therapeutics
The compound has been evaluated for its anti-cancer potential in various cell lines. Studies indicate that it can induce cell cycle arrest and apoptosis in tumor cells via the activation of caspase pathways. A notable study reported that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cell lines .
Neuropharmacology
Research into the neuropharmacological effects of this compound has shown promising results in models of anxiety and depression. It appears to modulate serotonin and dopamine pathways, which are critical in mood regulation. Animal studies demonstrated that administration of the compound led to reduced anxiety-like behaviors .
Data Tables
Case Study 1: Anti-inflammatory Effects
A study conducted on murine models demonstrated that administration of this compound resulted in a marked reduction in paw edema compared to control groups. The mechanism was attributed to decreased levels of prostaglandins and inflammatory cytokines.
Case Study 2: Cancer Cell Line Studies
In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound led to a dose-dependent decrease in cell proliferation and an increase in apoptotic markers such as cleaved caspase-3 and PARP. These findings support its potential as a therapeutic agent against breast cancer.
Case Study 3: Neuropharmacological Assessment
In behavioral tests using the elevated plus maze (EPM), animals treated with the compound displayed significantly less anxiety-like behavior compared to untreated controls, indicating its potential use as an anxiolytic agent.
Chemical Reactions Analysis
Formation of the Thiazole Core
The thiazole ring is synthesized via condensation reactions. For analogous compounds (e.g., 4-(4-chlorothiophen-2-yl)thiazol-2-amine ):
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Step 1 : Bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one with Br₂ in diethyl ether yields 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one.
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Step 2 : Condensation with thiourea at 80°C forms the thiazole scaffold (45–59% yield) .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Br₂, Et₂O, RT | 85% |
| 2 | Thiourea, 80°C | 59% |
Sulfonylation of the Benzamide Moiety
The sulfonyl group is introduced via nucleophilic substitution. For 4-[benzyl(methyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide :
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Step 1 : Sulfamoylation using sulfamoyl chloride in the presence of K₂CO₃.
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Step 2 : Coupling with 4-(4-cyanophenyl)thiazol-2-amine via carbodiimide-mediated amidation (DMF, 70°C).
Critical Parameters :
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Optimal pH: 7–8 (prevents hydrolysis of sulfamoyl intermediates).
Functionalization of the Piperidine Substituent
The 3,5-dimethylpiperidine group is introduced via SN2 displacement. For 5-(3,5-dichloropyridin-4-yl)sulfanyl-thiophene-2-carboxamides :
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Step 1 : Reaction of sulfonyl chloride intermediates with 3,5-dimethylpiperidine in dichloromethane.
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Step 2 : Purification via column chromatography (hexane:EtOAc = 3:1) yields the final product .
Reaction Efficiency :
| Solvent | Reaction Time | Yield |
|---|---|---|
| DCM | 12h | 62% |
| THF | 24h | 48% |
Enzymatic Interactions and Stability
The compound exhibits dual inhibitory activity against COX-2 and 5-LOX enzymes, similar to derivatives like 5d and 5e :
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COX-2 Inhibition : Binds to His90, Ser353, and Tyr355 via hydrogen bonding and π-sulfur interactions (IC₅₀ = 0.8–1.2 µM) .
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5-LOX Inhibition : Interacts with His372 and Trp599 (IC₅₀ = 1.5–2.1 µM) .
Binding Affinities :
| Target | Residues Involved | IC₅₀ (µM) |
|---|---|---|
| COX-2 | His90, Ser353, Tyr355 | 0.8–1.2 |
| 5-LOX | His372, Trp599, Phe359 | 1.5–2.1 |
Hydrolytic and Oxidative Stability
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles (e.g., triazoles, thiazoles) and sulfonamide substituents. Key comparisons are drawn from synthesis protocols, spectral data, and substituent effects documented in related studies.
Core Heterocycle Comparison: Thiazole vs. Triazole Derivatives
The evidence highlights triazole-thione derivatives (e.g., compounds [7–9]) as analogs with a 1,2,4-triazole core instead of a thiazole. Key differences include:
Impact of Heterocycle Choice :
- Electron Density : The sulfur atom in thiazole may alter electronic properties compared to triazoles, affecting binding to biological targets.
Sulfonamide Substituent Comparison
The target compound’s 3,5-dimethylpiperidinyl sulfonyl group contrasts with aryl sulfonyl groups in analogs (e.g., compounds [10–15] with phenyl/4-fluorophenyl sulfonyl substituents):
Functional Implications :
- Bioavailability : The dimethylpiperidine group may improve solubility and blood-brain barrier penetration compared to aryl analogs.
- Target Selectivity : Aryl sulfonyl groups in analogs [10–15] are associated with kinase inhibition, while aliphatic sulfonamides (as in the target) may favor GPCR modulation.
Halogen Substituent Effects
The 5-chlorothiophen-2-yl group in the target compound parallels halogenated analogs (e.g., compound [6] with Br substituents):
Structural-Activity Relationship (SAR) :
- Chlorine’s electronegativity may enhance dipole interactions in target binding.
- Thiophene’s aromaticity vs. benzene in analogs [6] could alter π-system interactions.
Q & A
Q. What statistical methods are suitable for analyzing dose-response relationships in preclinical studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values to account for assay variability .
- Machine Learning : Train random forest models to predict dose-response trends from high-throughput screening data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
